TA-270

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H36N2O7 |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

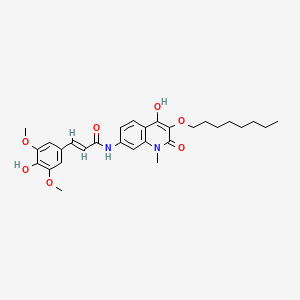

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide |

InChI |

InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+ |

InChI Key |

SZNJINHODJLULD-SDNWHVSQSA-N |

Isomeric SMILES |

CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |

Canonical SMILES |

CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

TA-270 Quinolinone Derivative: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-270, a novel quinolinone derivative chemically identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, is an investigational anti-asthmatic and anti-allergic agent.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, with a focus on its dual inhibitory effects on 5-lipoxygenase and peroxynitrite. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its activity in biological systems.

Core Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

Inhibition of 5-Lipoxygenase (5-LOX): this compound is a potent inhibitor of 5-lipoxygenase, a key enzyme in the metabolic pathway of arachidonic acid.[1][2] By blocking this enzyme, this compound effectively suppresses the production of leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic responses.[1] This inhibitory action has been observed in various inflammatory cells, including mast cells, human neutrophils, and eosinophils.[1]

-

Peroxynitrite Scavenging: this compound demonstrates significant anti-oxidative properties, specifically by scavenging peroxynitrite (ONOO⁻).[2] Peroxynitrite is a potent oxidant formed from the reaction of nitric oxide and superoxide anions, contributing to oxidative stress and tissue damage in inflammatory conditions.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| Peroxynitrite Scavenging IC₅₀ | 79 nM | In vitro chemical assay | [2] |

Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis

| Dose (p.o.) | Inhibition of Early Phase Nasal Blockage | Inhibition of Late Phase Nasal Blockage | Reference |

| 0.3 mg/kg | 36% | 39% | [2] |

| 3 mg/kg | 42% | 62% | [2] |

| 30 mg/kg | 63% | 72% | [2] |

Signaling Pathway and Proposed Mechanism

This compound intervenes in the inflammatory cascade initiated by allergen binding to IgE on mast cells. The primary point of intervention is the arachidonic acid cascade.

Caption: Signaling pathway of this compound's inhibitory action on leukotriene synthesis.

Experimental Protocols

In Vitro Inhibition of Leukotriene Production in RBL-2H3 Cells

This protocol is a generalized representation based on typical methods for studying mast cell responses.

-

Cell Culture and Sensitization:

-

Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 24-well plates and sensitized overnight with dinitrophenol (DNP)-specific IgE.

-

-

Compound Incubation and Antigen Challenge:

-

The sensitized cells are washed with a buffer (e.g., Siraganian buffer) to remove excess IgE.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at 37°C.

-

The allergic reaction is initiated by adding an antigen, such as DNP-conjugated human serum albumin (DNP-HSA), and incubating for a further period (e.g., 30 minutes) at 37°C.

-

-

Measurement of Leukotrienes:

-

The reaction is stopped by placing the plates on ice.

-

The supernatant is collected to measure the released leukotrienes.

-

Leukotriene levels (e.g., LTC₄ and its metabolites) are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage inhibition of leukotriene production by this compound is calculated by comparing the levels in treated wells to the vehicle-treated control wells.

-

An IC₅₀ value can be determined from the dose-response curve.

-

Caption: Experimental workflow for measuring leukotriene inhibition in RBL-2H3 cells.

In Vivo Model of Allergic Rhinitis in Guinea Pigs

This protocol describes a general approach for evaluating the efficacy of this compound in an animal model of allergic rhinitis.

-

Sensitization:

-

Male Hartley guinea pigs are actively sensitized by intraperitoneal injection of an ovalbumin (OVA) solution mixed with aluminum hydroxide gel as an adjuvant.

-

A booster injection may be given after a period of approximately two weeks.

-

-

Drug Administration and Antigen Challenge:

-

Sensitized animals are orally administered this compound at various doses (e.g., 0.3, 3, 30 mg/kg) or the vehicle control.

-

After a set time (e.g., 1 hour post-dose), the animals are challenged by intranasal instillation of an OVA solution to induce an allergic response.

-

-

Measurement of Nasal Blockage:

-

Nasal blockage is assessed by measuring airway resistance or a similar parameter at different time points after the antigen challenge to capture both the early-phase (e.g., 0-60 minutes) and late-phase (e.g., several hours later) responses.

-

-

Data Analysis:

-

The inhibitory effect of this compound on nasal blockage is calculated as the percentage reduction in airway resistance compared to the vehicle-treated group.

-

Conclusion

This compound is a promising quinolinone derivative with a dual mechanism of action that targets key pathways in the pathophysiology of allergic and asthmatic inflammation. Its ability to potently inhibit 5-lipoxygenase and scavenge peroxynitrite suggests its potential as a multifaceted therapeutic agent. Further research and clinical evaluation are warranted to fully elucidate its therapeutic utility in human subjects.

References

In Vitro Antioxidant Properties of TA-270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-270, chemically identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, is a novel quinolinone derivative initially developed as a potent antioxidant. This technical guide provides a comprehensive overview of the known in vitro antioxidant properties of this compound, with a focus on its potent peroxynitrite scavenging activity. While specific quantitative data for this compound in a broad range of standard antioxidant assays are limited in publicly available literature, this document consolidates the existing information and presents detailed, generalized experimental protocols for key antioxidant assays to facilitate further research. The guide also visualizes the core antioxidant mechanism and experimental workflows using Graphviz diagrams.

Introduction

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal cellular metabolism. An imbalance between the production of these species and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize these reactive species, thereby mitigating oxidative damage.

This compound is a synthetic quinolinone derivative designed with the primary purpose of acting as a reactive oxygen species scavenger. Its chemical structure, featuring a quinolinone core with hydroxyl and sinapinoylamino substitutions, suggests a potential for significant antioxidant activity. This guide delves into the documented in vitro antioxidant properties of this compound and provides a framework for its further evaluation.

Quantitative Antioxidant Data for this compound

Currently, the most specific quantitative in vitro antioxidant data available for this compound is its potent peroxynitrite scavenging activity.

| Antioxidant Assay | Test Substance | Result (IC50) | Reference |

| Peroxynitrite Scavenging | This compound | 79 nM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the specific free radical.

Mechanism of Antioxidant Action

The primary antioxidant mechanism of this compound identified to date is the direct scavenging of reactive nitrogen species, specifically peroxynitrite (ONOO⁻).[1] Peroxynitrite is a potent and cytotoxic oxidant formed from the reaction of nitric oxide (•NO) and superoxide radicals (O₂•⁻). By effectively scavenging peroxynitrite, this compound can prevent nitrative and oxidative damage to crucial biomolecules such as proteins, lipids, and DNA.

Another reported mechanism of action for this compound is the inhibition of 5-lipoxygenase (5-LOX).[4] While primarily an anti-inflammatory action, the inhibition of 5-LOX can also indirectly reduce oxidative stress by decreasing the production of leukotrienes, which are involved in inflammatory processes that generate ROS.

Signaling Pathway of Peroxynitrite Formation and Scavenging

Caption: this compound directly scavenges peroxynitrite, a harmful reactive nitrogen species.

Experimental Protocols for In Vitro Antioxidant Assays

While specific protocols for this compound are not detailed in the literature for all assays, the following are generalized, yet detailed, methodologies for key in vitro antioxidant experiments that can be adapted for the evaluation of this compound.

Peroxynitrite Scavenging Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxynitrite. Dihydrorhodamine 123 (DHR 123) is a commonly used probe.[5][6][7][8]

Principle: Non-fluorescent DHR 123 is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. An antioxidant will compete with DHR 123 for peroxynitrite, thus inhibiting the fluorescence increase.

Materials:

-

This compound

-

Dihydrorhodamine 123 (DHR 123)

-

Peroxynitrite (ONOO⁻)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound at various concentrations by diluting the stock solution with PBS.

-

Prepare a working solution of DHR 123 in PBS.

-

In a 96-well black microplate, add the this compound working solutions.

-

Add the DHR 123 working solution to each well.

-

Initiate the reaction by adding the peroxynitrite solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~500 nm and an emission wavelength of ~536 nm.

-

Record the fluorescence at regular intervals for a specified period.

-

Calculate the percentage of inhibition of DHR 123 oxidation by this compound compared to a control without the antioxidant.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow for Peroxynitrite Scavenging Assay

Caption: Workflow for the in vitro peroxynitrite scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at ~517 nm.[9]

Materials:

-

This compound

-

DPPH

-

Methanol or ethanol

-

96-well microplate

-

UV-Vis microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare working solutions of this compound at various concentrations in methanol.

-

In a 96-well plate, add the this compound working solutions.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at ~734 nm.[4]

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

UV-Vis microplate reader or spectrophotometer

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of ~0.70 at 734 nm.

-

Prepare working solutions of this compound at various concentrations.

-

In a 96-well plate, add the this compound working solutions.

-

Add the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measure the absorbance at ~734 nm.

-

Calculate the percentage of ABTS•⁺ scavenging activity.

-

Results can be expressed as IC50 or in terms of Trolox Equivalents (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at ~593 nm.[9]

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)

-

96-well microplate

-

UV-Vis microplate reader or spectrophotometer

Procedure:

-

Prepare the FRAP reagent fresh.

-

Prepare working solutions of this compound at various concentrations.

-

In a 96-well plate, add the this compound working solutions.

-

Add the FRAP reagent to each well.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Measure the absorbance at ~593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄.

-

The antioxidant capacity is expressed as ferric reducing power in mmol of Fe²⁺ equivalents per gram of sample.

Conclusion

This compound demonstrates significant promise as a potent antioxidant, with a confirmed high efficacy in scavenging the damaging reactive nitrogen species, peroxynitrite. While comprehensive data across a full spectrum of in vitro antioxidant assays are not yet available, the foundational evidence of its peroxynitrite scavenging and 5-lipoxygenase inhibitory activities warrants further investigation. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct further studies to fully elucidate the antioxidant profile of this compound. Such research will be invaluable for understanding its therapeutic potential in oxidative stress-related pathologies.

References

- 1. bioquochem.com [bioquochem.com]

- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antiproliferative, and Antioxidant Evaluation of 2-Pentylquinazolin-4(3H)-one(thione) Derivatives with DFT Study [mdpi.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Peroxynitrite-mediated oxidation of dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e3s-conferences.org [e3s-conferences.org]

TA-270: A Potent Peroxynitrite Scavenger for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TA-270, a novel quinolinone derivative identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, has emerged as a highly potent scavenger of peroxynitrite (ONOO⁻).[1][2] Peroxynitrite, a powerful and short-lived oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻), is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cardiovascular conditions.[3][4][5] This technical guide provides a comprehensive overview of the core attributes of this compound, focusing on its peroxynitrite scavenging activity. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows to support further research and development of this promising therapeutic candidate.

Introduction to this compound and Peroxynitrite

Peroxynitrite is a highly reactive nitrogen species (RNS) that can induce significant cellular damage through the oxidation and nitration of various biomolecules, including proteins, lipids, and DNA.[5][6] Its formation is particularly relevant in pathological conditions characterized by oxidative and nitrosative stress. Consequently, the development of effective peroxynitrite scavengers represents a critical therapeutic strategy.

This compound is a synthetic quinolinone derivative designed to specifically target and neutralize peroxynitrite.[1][2] Its chemical structure, featuring a sinapinoylamino moiety, is believed to be crucial for its potent antioxidant activity. In addition to its direct scavenging effects, this compound has also been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[1]

Quantitative Data on this compound Activity

The efficacy of this compound as a peroxynitrite scavenger has been quantified in both in vitro and in vivo studies. The available data is summarized in the tables below for clear comparison.

Table 1: In Vitro Peroxynitrite Scavenging Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 79 nM | Inhibition of peroxynitrite-induced oxidative reaction | [1][2] |

Table 2: In Vivo Efficacy of this compound in a Guinea Pig Model of Allergic Rhinitis

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Peroxynitrite-Induced Nasal Blockage | Inhibition of Early Phase Antigen-Induced Nasal Blockage | Inhibition of Late Phase Antigen-Induced Nasal Blockage | Reference |

| This compound | 0.3 | Dose-dependent | 36% | 39% | [1][2] |

| This compound | 3 | Dose-dependent | 42% | 62% | [1][2] |

| This compound | 30 | Dose-dependent | 63% | 72% | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's peroxynitrite scavenging and anti-inflammatory activities. These protocols are based on established methods in the field.

Synthesis of Authentic Peroxynitrite for In Vitro Assays

Accurate in vitro assessment of peroxynitrite scavenging requires the use of a freshly prepared and quantified peroxynitrite solution.

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Manganese dioxide (MnO₂)

-

Syringe pump

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare solutions of 0.6 M sodium nitrite, 0.7 M hydrogen peroxide, 0.6 M hydrochloric acid, and 1.5 M sodium hydroxide.

-

Using a syringe pump with two syringes, rapidly mix the acidified hydrogen peroxide solution (prepared by mixing H₂O₂ and HCl) with the sodium nitrite solution.

-

Immediately after mixing, quench the reaction by adding the sodium hydroxide solution. This should be done within 1-2 seconds to prevent the decomposition of peroxynitrous acid.

-

To remove unreacted hydrogen peroxide, pass the resulting peroxynitrite solution through a column packed with manganese dioxide.

-

Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹).[3][7]

-

Store the prepared peroxynitrite solution on ice and use it immediately for the scavenging assays.

Peroxynitrite Scavenging Activity Assay using Dihydrorhodamine 123 (DHR 123)

This fluorometric assay is based on the oxidation of the non-fluorescent DHR 123 to the highly fluorescent rhodamine 123 by peroxynitrite. A scavenger will inhibit this oxidation, leading to a decrease in fluorescence.

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Authentic peroxynitrite solution

-

This compound or other test compounds

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of DHR 123 in dimethyl sulfoxide (DMSO).

-

In a 96-well black microplate, add the phosphate buffer.

-

Add various concentrations of this compound (or the test compound) to the wells.

-

Add the DHR 123 solution to each well to a final concentration of approximately 10 µM.

-

Initiate the reaction by adding the authentic peroxynitrite solution to a final concentration that gives a robust fluorescent signal in the absence of a scavenger (e.g., 1 µM).

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

-

The percentage of peroxynitrite scavenging activity is calculated using the formula: % Scavenging = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100

-

The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

Inhibition of Peroxynitrite-Mediated Tyrosine Nitration Assay

This assay measures the ability of a scavenger to prevent the nitration of tyrosine by peroxynitrite, a key marker of peroxynitrite-induced damage.

Materials:

-

L-Tyrosine

-

Authentic peroxynitrite solution

-

This compound or other test compounds

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Protocol:

-

Prepare a solution of L-tyrosine in the phosphate buffer.

-

In a reaction vial, mix the L-tyrosine solution with various concentrations of this compound (or the test compound).

-

Add the authentic peroxynitrite solution to initiate the nitration reaction. A typical final concentration of peroxynitrite is 1 mM.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes) at room temperature.

-

Stop the reaction by adding a quenching agent or by immediate injection into the HPLC system.

-

Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the amount of 3-nitrotyrosine formed. Detection is typically performed at a wavelength of ~274 nm.

-

The percentage inhibition of tyrosine nitration is calculated by comparing the peak area of 3-nitrotyrosine in the presence and absence of the scavenger.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit the enzymatic activity of 5-lipoxygenase, which catalyzes the conversion of linoleic acid to a hydroperoxide.

Materials:

-

5-Lipoxygenase enzyme (from soybean or human source)

-

Linoleic acid (substrate)

-

Borate buffer (e.g., 0.2 M, pH 9.0)

-

This compound or other test compounds

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a solution of 5-lipoxygenase in ice-cold borate buffer.

-

Prepare a solution of linoleic acid in the borate buffer.

-

In a cuvette, pre-incubate the 5-lipoxygenase enzyme with various concentrations of this compound (or the test compound) for a short period (e.g., 5 minutes) at 25°C.

-

Initiate the enzymatic reaction by adding the linoleic acid solution to the cuvette.

-

Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes). This absorbance change corresponds to the formation of the conjugated diene hydroperoxide product.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage inhibition of 5-LOX activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways and experimental workflows discussed in this guide.

Caption: Formation of peroxynitrite and its scavenging by this compound.

Caption: Workflow for the DHR 123 peroxynitrite scavenging assay.

Caption: Workflow for the tyrosine nitration inhibition assay.

Caption: Workflow for the 5-lipoxygenase inhibition assay.

Mechanism of Peroxynitrite Scavenging by this compound

The precise mechanism by which this compound scavenges peroxynitrite is likely attributed to the chemical properties of its sinapinoylamino moiety. Phenolic compounds, such as sinapinic acid, are known to be effective radical scavengers. The reaction is believed to proceed via a one-electron oxidation of the phenolic hydroxyl group by peroxynitrite or its derived radicals (hydroxyl radical and nitrogen dioxide).[1] This process generates a phenoxy radical from the this compound molecule, which is relatively stable and can subsequently react with another radical, effectively terminating the radical chain reaction. The electron-donating methoxy groups on the aromatic ring of the sinapinic acid component of this compound are expected to enhance its radical scavenging capacity.

Conclusion and Future Directions

This compound demonstrates exceptional potency as a peroxynitrite scavenger, with a favorable in vivo profile in a preclinical model of allergic inflammation. The data presented in this guide underscore its potential as a therapeutic agent for a range of diseases where peroxynitrite-mediated damage is a key pathological driver. Future research should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in other relevant disease models. Further investigation into its dual action as a 5-lipoxygenase inhibitor may also reveal synergistic therapeutic benefits. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for advancing the scientific understanding and clinical development of this promising molecule.

References

- 1. New aspects in the reaction mechanism of phenol with peroxynitrite: the role of phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitrosation by peroxynitrite: use of phenol as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. Tyrosine nitration by peroxynitrite formed from nitric oxide and superoxide generated by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxynitrite scavenging of flavonoids: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Peroxynitrite - Wikipedia [en.wikipedia.org]

A Technical Guide to a Novel Quinolinone Derivative for Allergic Rhinitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, driven by a type 2 helper T cell (Th2) response to environmental allergens. This leads to the release of inflammatory mediators, including histamine and cytokines, resulting in characteristic symptoms such as sneezing, rhinorrhea, and nasal congestion. While existing therapies, primarily antihistamines and corticosteroids, are effective for many patients, there remains a significant unmet need for more targeted and efficacious treatments, particularly for those with persistent or severe symptoms.

This technical guide focuses on a promising novel quinolinone derivative, RCD405 , which has demonstrated significant potential in preclinical models of allergic airway inflammation. RCD405 exhibits a dual mechanism of action, targeting both inflammatory signaling pathways and mitochondrial function, offering a multifaceted approach to mitigating the complex pathophysiology of allergic rhinitis. This document provides a comprehensive overview of the available data on RCD405, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its therapeutic effects.

Mechanism of Action

RCD405 exerts its anti-inflammatory effects through two primary mechanisms: inhibition of the NF-κB signaling pathway and modulation of mitochondrial oxidative phosphorylation.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In allergic rhinitis, allergen exposure leads to the activation of the canonical NF-κB pathway in epithelial and immune cells. RCD405 has been shown to inhibit this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to a reduction in the nuclear translocation of the active p65 subunit of NF-κB and a subsequent decrease in the transcription of inflammatory genes.

Modulation of Mitochondrial Oxidative Phosphorylation

Recent evidence suggests a link between mitochondrial function and inflammatory responses. RCD405 has been observed to inhibit mitochondrial oxidative phosphorylation, potentially by targeting one of the complexes of the electron transport chain. This inhibition leads to a decrease in cellular ATP production and an increase in the generation of reactive oxygen species (ROS). While excessive ROS can be detrimental, at controlled levels, they can modulate signaling pathways, including those involved in inflammation. The precise mechanism by which mitochondrial modulation by RCD405 contributes to its anti-allergic effects is still under investigation but may involve altering the metabolic state of immune cells to favor a less inflammatory phenotype.

Preclinical Efficacy Data

The therapeutic potential of RCD405 has been evaluated in murine models of ovalbumin (OVA)-induced allergic asthma and lipopolysaccharide (LPS)-induced airway inflammation, both of which share key inflammatory features with allergic rhinitis.

Quantitative Data Summary

| Parameter | Model | Treatment Group | Result | Reference |

| OVA-specific IgE | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly reduced | [1] |

| Airway Hyperresponsiveness (AHR) | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly reduced | [1] |

| IL-4, IL-5, IL-13 mRNA Expression | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly decreased (more pronounced than budesonide) | [1] |

| Pro-inflammatory Cytokines & Chemokines | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly decreased | [1] |

| Immune Cell Recruitment (Lungs) | OVA-induced Allergic Asthma | RCD405 (intratracheal) | Significantly decreased | [1] |

| NF-κB Activation | In vitro (LPS-stimulated) | RCD405 | Reduced | [1] |

| Pro-inflammatory Cytokines & Chemokines | LPS-induced Airway Inflammation | RCD405 (intratracheal) | Significantly decreased | [1] |

| Immune Cell Recruitment (Lungs) | LPS-induced Airway Inflammation | RCD405 (intratracheal) | Significantly decreased | [1] |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This model is a standard method for inducing a Th2-dominant inflammatory response characteristic of allergic diseases.

Methodology:

-

Animals: BALB/c mice are typically used due to their propensity to develop strong Th2 responses.

-

Sensitization: On days 0 and 7, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum) as an adjuvant.

-

Challenge: On days 14, 15, and 16, mice are challenged intranasally with OVA (e.g., 50 µg in saline) to induce an allergic response in the airways.

-

Treatment: RCD405 is administered intratracheally one hour prior to each intranasal challenge.

-

Outcome Measures (24 hours after the final challenge):

-

Airway Hyperresponsiveness (AHR): Assessed by measuring the change in lung resistance in response to increasing concentrations of inhaled methacholine.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential immune cell counts (e.g., eosinophils, neutrophils, lymphocytes) and for cytokine and chemokine levels using multiplex immunoassays.

-

Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and goblet cell hyperplasia.

-

Gene Expression Analysis: RNA is extracted from lung tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of key cytokines (e.g., IL-4, IL-5, IL-13) and other inflammatory mediators.

-

Serum Analysis: Blood is collected to measure the levels of OVA-specific IgE.

-

NF-κB Activation Assay (In Vitro)

This assay determines the effect of a compound on the activation of the NF-κB pathway in a cell-based system.

Methodology:

-

Cell Line: A human monocytic cell line (e.g., THP-1) or a bronchial epithelial cell line (e.g., BEAS-2B) is commonly used.

-

Stimulation: Cells are pre-treated with various concentrations of RCD405 for a specified time (e.g., 1 hour).

-

NF-κB Activation: NF-κB activation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

Analysis:

-

Western Blot: Nuclear and cytoplasmic extracts are prepared. The levels of the p65 subunit of NF-κB in each fraction are determined by Western blotting to assess nuclear translocation. Phosphorylation of IκBα can also be measured in cytoplasmic extracts.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. NF-κB activation is quantified by measuring luciferase activity.

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

Methodology:

-

Cell Culture: Relevant cells (e.g., primary airway epithelial cells or immune cells) are seeded in a Seahorse XF microplate.

-

Treatment: Cells are treated with RCD405 at various concentrations.

-

Mito Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: The OCR is measured in real-time, and the data is analyzed to determine the effect of RCD405 on mitochondrial respiration.

Conclusion

The novel quinolinone derivative RCD405 presents a compelling profile for the treatment of allergic rhinitis. Its dual mechanism of action, targeting both the central inflammatory NF-κB pathway and mitochondrial function, suggests the potential for broad anti-inflammatory effects. The preclinical data from relevant animal models demonstrate its ability to reduce key markers of allergic inflammation, including Th2 cytokines, IgE levels, and airway hyperresponsiveness. Further investigation is warranted to fully elucidate its molecular targets within the mitochondrial respiratory chain and to translate these promising preclinical findings into clinical development for patients with allergic rhinitis.

References

The Impact of TA-270 on Mast Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are pivotal effector cells in the inflammatory cascade, particularly in allergic reactions.[1][2] Upon activation, often through IgE-receptor cross-linking, they undergo degranulation, releasing a host of pre-formed mediators such as histamine and proteases.[1][3][4] This event is central to the immediate hypersensitivity response. Concurrently, activation triggers the de novo synthesis of lipid mediators, including leukotrienes and prostaglandins, which contribute significantly to the inflammatory milieu.[5] TA-270, a novel quinolinone derivative, has been investigated for its anti-allergic and anti-asthmatic properties.[6] This technical guide provides an in-depth analysis of the effects of this compound on mast cell functions, with a particular focus on its nuanced role in degranulation and mediator synthesis.

Effect of this compound on Mast Cell Degranulation

Contrary to what might be expected from an anti-allergic compound, studies indicate that this compound does not exert a significant inhibitory effect on IgE-mediated mast cell degranulation. The primary evidence for this comes from studies using the rat basophilic leukemia cell line RBL-2H3, a widely accepted model for studying mast cell degranulation. In these experiments, the release of β-hexosaminidase, a reliable marker for degranulation, was measured. The results demonstrated that this compound had a negligible impact on the release of this enzyme following antigen stimulation.[6]

Quantitative Data: Effect of this compound on Antigen-Induced Degranulation in RBL-2H3 Cells

| Compound | Concentration (µM) | Inhibition of Hexosaminidase Release (%) |

| This compound | 1 | Not significant |

| This compound | 10 | Not significant |

Data summarized from Yanase et al., J Pharmacol Exp Ther, 2003.[6]

Primary Mechanism of Action: Inhibition of 5-Lipoxygenase

The principal anti-inflammatory action of this compound in mast cells is not the prevention of degranulation, but the potent and specific inhibition of the 5-lipoxygenase (5-LO) pathway.[6] This enzyme is critical for the synthesis of leukotrienes, which are powerful chemoattractants and bronchoconstrictors. By targeting 5-LO, this compound effectively curtails the production of these pro-inflammatory lipid mediators without affecting the release of granule-associated mediators like histamine.[6] This targeted action also extends to other immune cells, such as neutrophils and eosinophils.[6]

Quantitative Data: Inhibition of Leukotriene Production by this compound

| Cell Type | Stimulus | This compound IC₅₀ (µM) for Leukotriene Inhibition |

| RBL-2H3 cells | Antigen | ~0.1 |

| Human Neutrophils | A23187 | ~0.3 |

| Human Eosinophils | A23187 | ~1 |

Data summarized from Yanase et al., J Pharmacol Exp Ther, 2003.[6]

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in Eagle's minimal essential medium supplemented with 10% fetal bovine serum. For sensitization, cells are incubated overnight with dinitrophenol (DNP)-specific IgE.

-

Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 10 minutes) at 37°C.

-

Antigen Stimulation: Degranulation is initiated by adding the antigen, DNP-human serum albumin, and incubating for a defined time (e.g., 30 minutes) at 37°C.

-

Quantification of β-Hexosaminidase Release: The reaction is stopped by centrifugation at 4°C. The supernatant is collected, and an aliquot is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate buffer. The reaction is terminated with a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer). The absorbance is measured at 405 nm.

-

Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme, which is determined by lysing the cells with a detergent like Triton X-100.

Measurement of Leukotriene Production

-

Cell Culture and Sensitization: Similar to the degranulation assay, RBL-2H3 cells are sensitized with DNP-specific IgE overnight.

-

Compound Incubation and Stimulation: Sensitized cells are pre-incubated with this compound or vehicle before being stimulated with the DNP-human serum albumin antigen.

-

Extraction of Leukotrienes: After stimulation, the supernatant is collected, and leukotrienes are extracted using a solid-phase extraction method (e.g., using a C18 cartridge).

-

Quantification by Enzyme Immunoassay (EIA): The extracted samples are analyzed for the levels of specific leukotrienes (e.g., LTC₄, LTD₄, LTE₄) using commercially available EIA kits.

-

Data Analysis: The concentration of leukotrienes is determined by comparison with a standard curve, and the inhibitory effect of this compound is calculated relative to the vehicle-treated control.

Visualizations

Caption: IgE-mediated signaling and the specific inhibitory action of this compound.

Caption: Workflow for evaluating this compound's effect on mast cell functions.

Conclusion

This compound represents a class of anti-allergic compounds that operate through a specific, targeted mechanism on mast cells. While it does not inhibit the immediate release of pre-formed mediators via degranulation, its potent suppression of the 5-lipoxygenase pathway effectively blocks the synthesis of leukotrienes. This makes this compound a valuable tool for dissecting the distinct roles of different mast cell-derived mediators in the pathophysiology of allergic diseases and highlights the therapeutic potential of selectively targeting the leukotriene synthesis pathway.

References

- 1. Mast cell stabilization: novel medication for obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mast Cell Activation Syndrome (MCAS) [aaaai.org]

- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone], an anti-asthmatic agent, inhibits leukotriene production induced by IgE receptor stimulation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on the Anti-inflammatory Effects of TA-270: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the anti-inflammatory properties of TA-270, a novel quinolinone derivative identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone. The accumulated preclinical and early clinical data suggest that this compound exerts its anti-inflammatory effects primarily through the inhibition of 5-lipoxygenase (5-LOX) and by acting as a potent scavenger of peroxynitrite. This document summarizes the key quantitative findings, details the experimental methodologies employed in foundational studies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from early studies on this compound, facilitating a clear comparison of its efficacy across different experimental models.

Table 1: In Vitro Efficacy of this compound

| Assay | Model System | Outcome Measure | Result |

| Peroxynitrite Scavenging | Chemical Assay | IC50 | 79 nM[1][2] |

| 5-Lipoxygenase Inhibition | RBL-2H3 Mast Cells | Leukotriene Production | Almost completely suppressed |

Table 2: In Vivo Efficacy of this compound in Allergic Rhinitis Model (Guinea Pig)

| Treatment Group (Oral Administration) | Early Phase Nasal Blockage Inhibition | Late Phase Nasal Blockage Inhibition |

| 0.3 mg/kg this compound | 36%[1][2] | 39%[1][2] |

| 3 mg/kg this compound | 42%[1][2] | 62%[1][2] |

| 30 mg/kg this compound | 63%[1][2] | 72%[1][2] |

| 30 mg/kg this compound (18h pre-challenge) | - | 61%[1][2] |

Table 3: In Vivo Efficacy of this compound in Asthma Model (Ovalbumin-Sensitized Guinea Pigs)

| Treatment Group (Oral Administration) | Inhibition of Immediate Airway Resistance | Inhibition of Late Airway Resistance | Effect on Pulmonary Eosinophil Accumulation |

| 10 mg/kg this compound | Significant inhibition[3] | Significant inhibition[3] | Dose-dependent reduction[3] |

Table 4: Early Clinical Research of this compound in COPD

| Study Design | Population | Biomarkers Measured | Outcome |

| Open-label, 28-day multiple dose pilot study | Patients with Chronic Obstructive Pulmonary Disease (COPD) | 8-isoprostane and hydrogen peroxide (H2O2) in exhaled breath condensate | Assessment of effects on oxidative stress biomarkers[4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research of this compound.

Peroxynitrite Scavenging Activity Assay

This in vitro assay quantifies the ability of this compound to neutralize peroxynitrite, a potent oxidant and inflammatory mediator.

-

Principle: The assay is based on the ability of a test compound to inhibit the peroxynitrite-mediated oxidation of a fluorescent or colorimetric probe.

-

Protocol:

-

A stock solution of authentic peroxynitrite is synthesized and its concentration determined spectrophotometrically.

-

A fluorescent probe, such as dihydrorhodamine 123, or a colorimetric probe, such as pyrogallol red, is used as the detecting molecule.

-

In a multi-well plate, various concentrations of this compound are pre-incubated with the probe in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

The reaction is initiated by the addition of a known concentration of peroxynitrite to each well.

-

The change in fluorescence or absorbance is measured over time using a microplate reader.

-

The percentage of inhibition of the probe's oxidation by this compound is calculated relative to a control without the inhibitor.

-

The IC50 value, the concentration of this compound required to inhibit 50% of the peroxynitrite-mediated oxidation, is determined from the dose-response curve.

-

RBL-2H3 Mast Cell Degranulation and Leukotriene Production Assay

This cell-based assay assesses the effect of this compound on mast cell activation and the subsequent release of inflammatory mediators.

-

Cell Culture and Sensitization:

-

Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum.

-

For sensitization, cells are incubated overnight with dinitrophenol (DNP)-specific IgE.

-

-

Degranulation Assay (β-Hexosaminidase Release):

-

Sensitized RBL-2H3 cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Degranulation is induced by challenging the cells with the antigen, DNP-human serum albumin (HSA).

-

The cell supernatant is collected, and the activity of the released granule marker, β-hexosaminidase, is measured. This is done by incubating the supernatant with a substrate such as p-nitrophenyl-N-acetyl-β-D-glucosaminide, and measuring the absorbance of the resulting product at 405 nm[4][5].

-

The percentage of degranulation is calculated relative to a positive control (e.g., cells lysed with Triton X-100) and a negative control (unstimulated cells).

-

-

Leukotriene Production Measurement:

-

Following antigen challenge as described above, the cell supernatant is collected.

-

Leukotriene levels (e.g., LTC4, LTB4) in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or by high-performance liquid chromatography (HPLC).

-

Measurement of Leukotriene Production in Human Neutrophils and Eosinophils

This protocol details the isolation of human primary inflammatory cells and the assessment of this compound's effect on their leukotriene synthesis.

-

Isolation of Neutrophils and Eosinophils:

-

Human peripheral blood is collected from healthy donors.

-

Granulocytes are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Neutrophils and eosinophils are further purified from the granulocyte fraction using methods such as negative selection with magnetic beads or further density gradients.

-

-

Leukotriene Synthesis Assay:

-

Isolated neutrophils or eosinophils are resuspended in a suitable buffer.

-

The cells are pre-incubated with various concentrations of this compound.

-

Leukotriene synthesis is stimulated with a calcium ionophore such as A23187 or N-formyl-methionyl-leucyl-phenylalanine (fMLP)[6].

-

The reaction is stopped, and the cell suspension is centrifuged to separate the cells from the supernatant.

-

Leukotrienes in the supernatant are extracted and quantified by ELISA or HPLC.

-

Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma

This in vivo model is used to evaluate the efficacy of this compound in a relevant animal model of allergic airway inflammation.

-

Sensitization:

-

Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide[7].

-

A booster injection may be given to enhance the sensitization.

-

-

Antigen Challenge and Measurement of Airway Resistance:

-

Sensitized animals are challenged with an aerosolized solution of OVA.

-

Airway resistance is measured at baseline and at various time points after the challenge to assess the immediate and late asthmatic responses. This can be done using a whole-body plethysmograph.

-

-

Drug Administration:

-

This compound is administered orally at different doses (e.g., 10 mg/kg) at specific times before and/or after the antigen challenge[3].

-

-

Assessment of Airway Inflammation:

-

At the end of the experiment, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.

-

The total and differential cell counts in the BAL fluid are determined, with a focus on eosinophils.

-

Analysis of Oxidative Stress Biomarkers in Exhaled Breath Condensate (COPD Clinical Trial)

This protocol outlines the non-invasive assessment of lung oxidative stress in human subjects.

-

Sample Collection:

-

Exhaled breath condensate (EBC) is collected from COPD patients using a specialized cooling device. Patients breathe normally into the device for a set period (e.g., 10-15 minutes).

-

-

Biomarker Analysis:

-

8-Isoprostane: The concentration of 8-isoprostane, a marker of lipid peroxidation, in the EBC is measured using a specific and sensitive method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS)[1][3].

-

Hydrogen Peroxide (H2O2): The level of H2O2, a reactive oxygen species, in the EBC is determined using a colorimetric or fluorometric assay[3].

-

-

Study Design:

-

Baseline EBC samples are collected before the initiation of treatment.

-

Patients receive multiple doses of this compound over a period of 28 days.

-

EBC samples are collected again at the end of the treatment period to assess changes in the levels of oxidative stress biomarkers[4].

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of key experiments.

Caption: Proposed dual mechanism of action of this compound.

Caption: Experimental workflow for RBL-2H3 mast cell assays.

Caption: Workflow for the in vivo guinea pig model of asthma.

References

- 1. mdpi.com [mdpi.com]

- 2. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 5. 2.5. Degranulation Assay [bio-protocol.org]

- 6. Synthesis and release of leukotriene C4 by human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of TA-270

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of TA-270: A Representative Multi-Step Protocol

The proposed synthetic route to this compound is a multi-step process commencing with the construction of the core quinolinone structure, followed by functionalization to introduce the octyloxy and sinapinoylamino moieties.

Step 1: Synthesis of 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone

The synthesis begins with the cyclization of an appropriate N-methyl-nitroanthranilic acid derivative to form the foundational quinolinone ring system.

Experimental Protocol:

-

To a solution of N-methyl-2-amino-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as Dowtherm A, add ethyl acetoacetate (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with a cold, non-polar solvent like hexane to remove residual high-boiling solvent, and dry under vacuum to yield the 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone.

Step 2: Alkylation to form 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone

The next step involves the introduction of the octyloxy side chain at the 3-position of the quinolinone ring.

Experimental Protocol:

-

Suspend the 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K2CO3) (2.0 eq), to the suspension and stir for 30 minutes at room temperature.

-

Introduce 1-bromooctane (1.5 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for 4-6 hours, with TLC monitoring to track the reaction's progress.

-

After cooling, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Reduction of the Nitro Group

The nitro group at the 7-position is reduced to an amine to prepare for the subsequent amide coupling reaction.

Experimental Protocol:

-

Dissolve the crude 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone (1.0 eq) in a solvent mixture, for example, ethanol and water.

-

Add a reducing agent such as sodium dithionite (Na2S2O4) (5.0 eq).

-

Reflux the mixture for 1-2 hours until the starting material is consumed, as indicated by TLC.

-

Cool the reaction, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone.

Step 4: Amide Coupling with Sinapinic Acid

The final step is the formation of an amide bond between the 7-amino group of the quinolinone intermediate and sinapinic acid.

Experimental Protocol:

-

In a flask, dissolve sinapinic acid (1.2 eq) in an appropriate solvent like DMF.

-

Add a coupling agent, for example, hexafluorophosphate (HBTU) (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq). Stir for 20 minutes to activate the carboxylic acid.

-

Add a solution of 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone (1.0 eq) in DMF to the activated sinapinic acid mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, dilute the reaction mixture with water to precipitate the crude this compound.

-

Filter the solid, wash with water, and dry under vacuum.

Data Presentation: Summary of Synthetic Steps

| Step | Reactants | Reagents/Solvents | Conditions | Product | Hypothetical Yield (%) |

| 1 | N-methyl-2-amino-5-nitrobenzoic acid, Ethyl acetoacetate | Dowtherm A | Reflux (250-260 °C), 2-3 h | 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone | 75 |

| 2 | 4-hydroxy-1-methyl-7-nitro-2(1H)-quinolinone, 1-bromooctane | K2CO3, DMF | 80-90 °C, 4-6 h | 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone | 80 |

| 3 | 4-hydroxy-1-methyl-3-octyloxy-7-nitro-2(1H)-quinolinone | Na2S2O4, Ethanol/Water | Reflux, 1-2 h | 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone | 90 |

| 4 | 7-amino-4-hydroxy-1-methyl-3-octyloxy-2(1H)-quinolinone, Sinapinic acid | HBTU, DIPEA, DMF | Room Temperature, 12-18 h | This compound | 65 |

Purification of this compound

The crude this compound obtained from the final synthetic step requires purification to remove unreacted starting materials, reagents, and by-products. A two-step purification process involving column chromatography followed by recrystallization is proposed.

Purification Protocol

1. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar this compound.

-

Procedure:

-

Prepare a slurry of silica gel in the initial low-polarity eluent and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the dried, product-adsorbed silica gel onto the top of the column.

-

Begin elution with the mobile phase, collecting fractions and monitoring them by TLC.

-

Combine the fractions containing the pure this compound and evaporate the solvent.

-

2. Recrystallization:

-

Solvent System: A polar protic solvent such as ethanol is a good starting point for the recrystallization of quinolinone derivatives.[1]

-

Procedure:

-

Dissolve the this compound obtained from column chromatography in a minimum amount of hot ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

-

Data Presentation: Purification Summary

| Purification Step | Parameters | Hypothetical Recovery (%) | Hypothetical Purity (by HPLC) (%) |

| Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient | 85 | >95 |

| Recrystallization | Solvent: Hot Ethanol | 90 | >99 |

Visualizations

Caption: Synthetic workflow for the proposed synthesis of this compound.

Caption: Purification workflow for obtaining high-purity this compound.

References

Application Notes and Protocols for TA-270 in an In Vivo Guinea Pig Allergic Rhinitis Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for utilizing the in vivo guinea pig allergic rhinitis model to evaluate the efficacy of TA-270, a novel quinolinone derivative. This compound has demonstrated potent anti-allergic properties, primarily through its robust peroxynitrite scavenging activity.[1] This document outlines the procedures for inducing allergic rhinitis in guinea pigs, the administration of this compound, and the subsequent assessment of its effects on nasal blockage. The provided data and visualizations will aid researchers in designing and executing studies to further investigate the therapeutic potential of this compound and similar compounds.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal congestion, and rhinorrhea. The guinea pig model of allergic rhinitis is a well-established preclinical tool that mimics key aspects of the human disease, including early and late-phase nasal responses to allergen exposure.[2] this compound, chemically identified as 4-hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone, is a novel compound with significant anti-oxidative properties, specifically targeting peroxynitrite, a potent oxidant implicated in the pathophysiology of allergic inflammation.[1] This document details the experimental application of this compound in this model.

Data Presentation

In Vitro Peroxynitrite Scavenging Activity of this compound

| Compound | IC₅₀ (nM) |

| This compound | 79 |

Table 1: Inhibitory concentration (IC₅₀) of this compound on the oxidative reaction induced by peroxynitrite.[1]

In Vivo Efficacy of this compound on Antigen-Induced Nasal Blockage in Guinea Pigs

| Dose (mg/kg, p.o.) | Early Phase Inhibition (%) | Late Phase Inhibition (%) |

| 0.3 | 36 | 39 |

| 3 | 42 | 62 |

| 30 | 63 | 72 |

Table 2: Dose-dependent inhibitory effects of orally administered this compound on early and late phase nasal blockage in a guinea pig model of allergic rhinitis.[1]

A significant finding is the sustained effect of this compound, where a 30 mg/kg oral dose administered 18 hours before the antigen challenge still resulted in a 61% inhibition of the late phase nasal blockage.[1]

Experimental Protocols

I. Guinea Pig Model of Allergic Rhinitis

This protocol is a generalized procedure for inducing allergic rhinitis in guinea pigs, which is a prerequisite for testing the efficacy of this compound.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Sterile saline solution

Procedure:

-

Sensitization:

-

Prepare a sensitizing solution of 0.3 mg ovalbumin and 30 mg aluminum hydroxide suspended in 1 mL of sterile saline.

-

Administer 1 mL of the suspension via intraperitoneal injection to each guinea pig.

-

Repeat the sensitization every other day for a total of seven injections over 14 days.

-

House the animals under standard laboratory conditions for a week to allow for the development of an allergic phenotype.

-

-

Antigen Challenge:

-

On day 21, after the initial sensitization, prepare a 5% ovalbumin solution in sterile saline for the intranasal challenge.

-

Lightly anesthetize the guinea pigs.

-

Instill 20 µL of the 5% OVA solution into each nostril.

-

Observe the animals for signs of allergic rhinitis, such as sneezing, nose rubbing, and nasal discharge.

-

II. Evaluation of this compound Efficacy

This protocol details the administration of this compound and the assessment of its impact on nasal blockage.

Materials:

-

Sensitized guinea pigs

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose solution)

-

Equipment for measuring nasal blockage (e.g., a ventilator and flowmeter system)

Procedure:

-

This compound Administration:

-

Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 0.3, 3, and 30 mg/kg).

-

Administer the this compound suspension or vehicle (control group) orally to the sensitized guinea pigs 1 hour before the antigen challenge.

-

For studying the duration of action, a separate group can be administered this compound (e.g., 30 mg/kg) 18 hours prior to the challenge.

-

-

Measurement of Nasal Blockage:

-

Following the antigen challenge, measure the nasal airflow resistance at specific time points to assess both the early phase (e.g., 15-30 minutes post-challenge) and late phase (e.g., 4-6 hours post-challenge) responses.

-

This can be achieved by measuring the respiratory overflow, which is indicative of nasal obstruction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of nasal blockage for each treatment group relative to the vehicle-treated control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the guinea pig allergic rhinitis model.

Proposed Signaling Pathway of this compound's Anti-Allergic Action

Caption: Proposed mechanism of this compound in mitigating allergic rhinitis via peroxynitrite scavenging.

References

Application Notes and Protocols: Establishing a Mouse Model of Allergic Rhinitis for TA-270 Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by an IgE-mediated hypersensitivity response to environmental allergens.[1][2] Animal models are indispensable tools for investigating the pathophysiology of allergic rhinitis and for the preclinical evaluation of novel therapeutics.[3][4] The ovalbumin (OVA)-induced allergic rhinitis mouse model is a well-established and widely used model that recapitulates key features of the human disease, including elevated allergen-specific IgE, eosinophilic inflammation, and clinical symptoms such as sneezing and nasal rubbing.[4][5][6]

TA-270 is a novel quinolinone derivative with potent anti-oxidative activity, specifically as a peroxynitrite scavenger.[7] Peroxynitrite is a powerful oxidant implicated in the pathogenesis of inflammatory diseases.[7] Previous studies in a guinea pig model have demonstrated that this compound can inhibit antigen-induced nasal blockage, suggesting its therapeutic potential for allergic rhinitis.[7]

These application notes provide detailed protocols for establishing an OVA-induced allergic rhinitis mouse model and for evaluating the therapeutic efficacy of this compound within this model. The protocols cover animal sensitization and challenge, treatment administration, and various methods for assessing the allergic inflammatory response.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| BALB/c mice (female, 6-8 weeks old) | Charles River | 028 |

| Ovalbumin (OVA), Grade V | Sigma-Aldrich | A5503 |

| Aluminum hydroxide (Alum) adjuvant | Thermo Fisher Scientific | 77161 |

| This compound | Synthesized in-house or custom synthesis | N/A |

| Phosphate-buffered saline (PBS), sterile | Gibco | 10010023 |

| Normal saline, sterile | Baxter | 2F7124 |

| Ketamine/Xylazine anesthetic solution | Henry Schein | 004209 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Wright-Giemsa stain | Sigma-Aldrich | WG16 |

| Mouse OVA-specific IgE ELISA Kit | BioLegend | 439807 |

| Mouse IL-4, IL-5, IL-13 ELISA Kits | R&D Systems | DY404, DY405, DY413 |

| Formalin, 10% neutral buffered | Sigma-Aldrich | HT501128 |

| Paraffin wax | Sigma-Aldrich | 327204 |

| Hematoxylin and Eosin (H&E) stain | Sigma-Aldrich | HHS32 |

| Periodic acid-Schiff (PAS) stain kit | Sigma-Aldrich | 395B |

Detailed Experimental Protocols

Protocol 1: Establishment of OVA-Induced Allergic Rhinitis Mouse Model

This protocol describes the sensitization and challenge procedure to induce allergic rhinitis in mice.

-

Animal Handling and Acclimatization:

-

House female BALB/c mice (6-8 weeks old) in a specific pathogen-free facility with a 12-hour light/dark cycle.[8]

-

Provide ad libitum access to food and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

-

Experimental Groups:

-

Group A (Sham): Sensitized and challenged with PBS.

-

Group B (OVA-Control): Sensitized and challenged with OVA, treated with vehicle.

-

Group C (OVA + this compound): Sensitized and challenged with OVA, treated with this compound.

-

-

Sensitization Phase:

-

Challenge Phase:

-

From day 14 to day 21, intranasally (i.n.) challenge mice daily under light anesthesia (e.g., isoflurane).

-

Administer 10 µL of 1% OVA solution in PBS to each nostril (total volume 20 µL) for Groups B and C.[5]

-

Administer 20 µL of PBS to Group A mice.

-

Protocol 2: this compound Treatment

This protocol outlines the administration of this compound to the treatment group.

-

Preparation of this compound Solution:

-

Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The final concentration should be based on the desired dosage. A previous study in guinea pigs used doses of 0.3-30 mg/kg.[7]

-

Prepare a fresh solution daily.

-

-

Administration:

-

Beginning on day 14 (concomitant with the challenge phase), administer this compound or vehicle to the respective groups via oral gavage.

-

Administer the treatment 1 hour before each intranasal OVA challenge.[7]

-

Protocol 3: Assessment of Allergic Rhinitis Symptoms

This protocol details the method for observing and quantifying allergic symptoms.

-

Observation Period:

-

On day 21, immediately after the final OVA challenge, place each mouse in an observation cage.

-

Observe and record the number of sneezes and nasal rubbing movements for 20 minutes.[10]

-

-

Blinding:

-

The observer should be blinded to the experimental groups to prevent bias.

-

Protocol 4: Sample Collection

This protocol describes the procedures for collecting biological samples for analysis, to be performed 24 hours after the final challenge.

-

Blood Collection:

-

Anesthetize mice deeply.

-

Collect blood via cardiac puncture.

-

Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.

-

Collect the serum and store at -80°C until analysis.[11]

-

-

Nasal Lavage Fluid (NLF) Collection:

-

Following blood collection and euthanasia, expose the trachea.

-

Insert a catheter into the trachea towards the nasopharynx.

-

Flush the nasal cavity with 1 mL of PBS and collect the effluent from the nostrils.[12]

-

Centrifuge the NLF at 400 x g for 5 minutes at 4°C.

-

Store the supernatant at -80°C for cytokine analysis.

-

Resuspend the cell pellet for cell counting.

-

-

Nasal Tissue Collection:

-

Decapitate the mice and fix the heads in 10% neutral buffered formalin for 24 hours.

-

Decalcify the nasal cavity in a suitable decalcifying solution.

-

Process the tissue for paraffin embedding.[4]

-

Protocol 5: Analysis of Serum and Nasal Lavage Fluid

-

Measurement of OVA-Specific IgE in Serum:

-

Inflammatory Cell Count in NLF:

-

Resuspend the cell pellet from the NLF in 100 µL of PBS containing 1% FBS.

-

Prepare cytospin slides and stain with Wright-Giemsa.

-

Count the number of eosinophils, neutrophils, and mononuclear cells under a light microscope. Differentiate at least 200 cells per slide.

-

-

Cytokine Analysis in NLF:

Protocol 6: Histological Analysis

-

Tissue Processing and Staining:

-

Histopathological Evaluation:

-

Examine the stained sections under a light microscope.

-

Score the degree of eosinophilic infiltration and goblet cell hyperplasia in the nasal mucosa in a blinded manner.

-

Data Presentation

The quantitative data generated from these experiments should be summarized in the following tables for clear comparison between the experimental groups.

Table 1: Allergic Rhinitis Symptoms

| Group | N | Sneezing Counts (events/20 min) | Nasal Rubbing Counts (events/20 min) |

| Sham | 8 | Mean ± SEM | Mean ± SEM |

| OVA-Control | 8 | Mean ± SEM | Mean ± SEM |

| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM |

Table 2: Serum OVA-Specific IgE Levels

| Group | N | OVA-Specific IgE (ng/mL) |

| Sham | 8 | Mean ± SEM |

| OVA-Control | 8 | Mean ± SEM |

| OVA + this compound | 8 | Mean ± SEM |

Table 3: Inflammatory Cell Counts in Nasal Lavage Fluid

| Group | N | Total Cells (x10⁴) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |

| Sham | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA-Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 4: Cytokine Levels in Nasal Lavage Fluid

| Group | N | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Sham | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA-Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 5: Histopathological Scoring of Nasal Mucosa

| Group | N | Eosinophil Infiltration Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |

| Sham | 8 | Mean ± SEM | Mean ± SEM |

| OVA-Control | 8 | Mean ± SEM | Mean ± SEM |

| OVA + this compound | 8 | Mean ± SEM | Mean ± SEM |

Visualizations

Caption: Experimental workflow for the OVA-induced allergic rhinitis mouse model.

Caption: Signaling pathway of allergic rhinitis.

Caption: Postulated mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Allergic Rhinitis: What Do We Know About Allergen-Specific Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]